Presqualene diphosphate(3-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

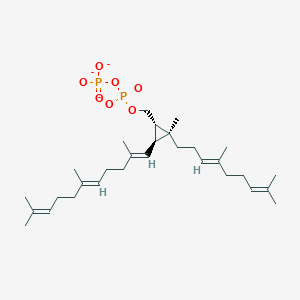

Presqualene diphosphate(3-) is a triply-charged organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of presqualene diphosphate. It has a role as a human metabolite. It is a conjugate base of a presqualene diphosphate.

Aplicaciones Científicas De Investigación

Biochemical Role and Mechanism

Presqualene diphosphate is primarily involved in the mevalonate pathway, which is crucial for the biosynthesis of sterols and other isoprenoids. It serves as a substrate for squalene synthase, catalyzing the formation of squalene from farnesyl diphosphate. Recent studies have highlighted the role of PSDP in regulating lipid metabolism and inflammation:

- Enzymatic Conversion : PSDP can be converted to presqualene monophosphate (PSMP) through the action of specific phosphatases, such as phosphatidic acid phosphatase domain containing 2 (PPAPDC2). This conversion is significant in neutrophil activation and innate immunity responses .

- Ferroptosis Regulation : The antioxidant properties of squalene, derived from PSDP, indicate its potential role in protecting against ferroptosis—a form of regulated cell death associated with oxidative stress .

Therapeutic Applications

The therapeutic potential of presqualene diphosphate has been explored in several contexts:

- Cancer Treatment : Due to its regulatory role in lipid peroxidation and programmed cell death pathways, PSDP may offer new avenues for cancer therapies targeting lipid metabolism .

- Inflammatory Diseases : The modulation of neutrophil activity via PSDP suggests its application in treating inflammatory conditions. By influencing immune cell function, it could be beneficial for diseases characterized by excessive inflammation .

- Antiviral Properties : Research indicates that compounds derived from the mevalonate pathway can exhibit antiviral activities. The manipulation of PSDP levels may enhance the efficacy of antiviral therapies by altering lipid profiles essential for viral replication .

Cosmetic Applications

In the cosmetic industry, presqualene diphosphate is gaining attention for its beneficial properties:

- Skin Hydration and Protection : As an ingredient in cosmetic formulations, PSDP can enhance skin hydration due to its lipid nature, providing a protective barrier against environmental stressors. Its incorporation into creams and lotions can improve skin texture and moisture retention.

- Anti-aging Formulations : The antioxidant properties of squalene derived from PSDP make it an attractive candidate for anti-aging products. Its ability to scavenge free radicals contributes to skin health by potentially reducing oxidative damage associated with aging .

Case Studies

Several studies have documented the applications and effects of presqualene diphosphate:

Análisis De Reacciones Químicas

Biosynthetic Formation from Farnesyl Diphosphate

Squalene synthase (SQS) catalyzes presqualene diphosphate(3-) formation through a two-step enzymatic mechanism:

| Reaction Step | Substrates | Products | Catalytic Features |

|---|---|---|---|

| Condensation | 2 FPP molecules | Presqualene diphosphate(3-) + PPi | - Head-to-head coupling via allylic carbocation intermediate |

-

Mg²⁺ coordination stabilizes diphosphate groups

| Rearrangement/Reduction | Presqualene diphosphate(3⁻) + NADPH | Squalene + NADP⁺ + H⁺ | - Cyclopropane ring cleavage and hydride transfer

This reaction sequence occurs in a conserved channel structure, with Arg218 and Arg228 stabilizing transition states through electrostatic interactions .

Enzymatic Conversion to Presqualene Monophosphate

Human neutrophils express PPAPDC2, a Mg²⁺-independent phosphatase that processes presqualene diphosphate(3⁻):

textPresqualene diphosphate(3⁻) + H₂O → Presqualene monophosphate(2⁻) + Pi

Key characteristics:

Structural Determinants of Reactivity

Critical molecular features influencing chemical behavior:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₄₉O₇P₂³⁻ | |

| Molecular Weight | 583.7 g/mol | |

| pKa | 1.78 (strongest acidic) | |

| Rotatable Bonds | 18 | |

| Topological Polar Surface Area | 113.29 Ų |

The conjugated diphosphate group enables both electrophilic attack and enzymatic processing, while the cyclopropane ring dictates stereochemical outcomes in subsequent reactions .

Regulatory Interactions with Therapeutic Agents

Competitive inhibitors targeting presqualene diphosphate(3⁻) metabolism demonstrate varied potency:

| Inhibitor | Target Enzyme | Potency (pIC₅₀) | Structural Feature |

|---|---|---|---|

| Zaragozic Acid A | SQS | 10.1 | Carboxylic acid core |

| NB 598 | SQS | 7.7 | Biphenyl scaffold |

| Compound 21 | SQS | 11.4 | Modified terpenoid |

These compounds exploit the diphosphate-binding cavity of SQS, mimicking the transition state during presqualene diphosphate(3⁻) formation .

Metabolic Significance

-

Cholesterol biosynthesis: Commits 2 FPP molecules toward sterol production

-

Carotenoid precursor: Phytoene synthase homologs utilize analogous mechanisms

-

Signaling modulation: PSMP derivative regulates neutrophil activation

The compound's reactivity stems from its strained cyclopropane structure and labile diphosphate group, making it both a metabolic intermediate and regulatory molecule. Recent structural studies using X-ray crystallography (PDB 3VJC, 3V66) have revealed precise atomic interactions during its enzymatic processing , opening new avenues for therapeutic intervention in cholesterol-related disorders.

Propiedades

Fórmula molecular |

C30H49O7P2-3 |

|---|---|

Peso molecular |

583.7 g/mol |

Nombre IUPAC |

[[(1S,2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2-methyl-3-[(1E,5E)-2,6,10-trimethylundeca-1,5,9-trienyl]cyclopropyl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C30H52O7P2/c1-23(2)13-9-15-25(5)17-11-18-27(7)21-28-29(22-36-39(34,35)37-38(31,32)33)30(28,8)20-12-19-26(6)16-10-14-24(3)4/h13-14,17,19,21,28-29H,9-12,15-16,18,20,22H2,1-8H3,(H,34,35)(H2,31,32,33)/p-3/b25-17+,26-19+,27-21+/t28-,29-,30-/m0/s1 |

Clave InChI |

ATZKAUGGNMSCCY-VYCBRMPGSA-K |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C/[C@H]1[C@@H]([C@@]1(C)CC/C=C(\C)/CCC=C(C)C)COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)COP(=O)([O-])OP(=O)([O-])[O-])C)C)C |

Sinónimos |

presqualene diphosphate presqualene pyrophosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.